
Papaverine-d3 Hydrochloride
描述
Papaverine-d3 Hydrochloride is a deuterium-labeled analog of Papaverine Hydrochloride (C${20}$H${21}$NO$_4$·HCl), a non-narcotic alkaloid derived from opium. The deuterated form (CAS 113718-66-4) substitutes three hydrogen atoms with deuterium, enhancing its utility as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) . This isotopic labeling minimizes interference from endogenous compounds, improving assay precision and accuracy in pharmacokinetic and metabolic studies . Structurally, it retains the isoquinoline backbone of Papaverine Hydrochloride (CAS 61-25-6), with 3,4-dimethoxybenzyl and 6,7-dimethoxy substituents, as indicated by its SMILES notation: *c12c(nccc1cc(OC)c(c2)OC)Cc3cc(OC)c(cc3)OC.Cl * .
准备方法
Synthetic Routes for Papaverine-d3 Hydrochloride
Foundation in Papaverine Hydrochloride Synthesis
The preparation of this compound builds upon established methods for synthesizing papaverine hydrochloride, with modifications to incorporate deuterium. A key patent (CN105541714A) outlines a three-step process for papaverine hydrochloride production :
-
Alkalinization of 3,4-Dihydropapaverine Hydrochloride : The starting material is dissolved in water, and the pH is adjusted to 12–13 using sodium hydroxide or potassium hydroxide under inert gas protection .
-
Solvent Extraction : Trimethylbenzene isomers (sym-trimethylbenzene, unsym-trimethylbenzene, or hemimellitol) are used to extract 3,4-dihydropapaverine from the aqueous phase .
-
Dehydrogenation : Catalytic dehydrogenation at 120–160°C using Raney’s nickel or Pd-C yields papaverine, which is subsequently converted to the hydrochloride salt via reaction with hydrochloric acid in methanol or ethanol .
For this compound, deuterium is introduced at the methoxy groups (-OCH3 → -OCD3). This necessitates the use of deuterated reagents or precursors during the methylation steps of intermediate synthesis.
Deuterated Methylation Reagents
Deuterated methoxy groups are typically introduced using reagents such as deuterated methyl iodide (CD3I) or dimethyl sulfate-d6 ((CD3)2SO4). For example, in the synthesis of 3,4-dimethoxybenzaldehyde (a key intermediate), hydroxyl groups on the benzene ring are methylated with CD3I under alkaline conditions :
3\text{I} \xrightarrow{\text{NaOH}} \text{Ph-OCD}3 + \text{NaI}
This approach ensures site-specific deuteration, critical for achieving the desired isotopic purity .
Biosynthetic Labeling
A study documented in PMC demonstrated deuterium incorporation into tetrahydropapaverine, a precursor to papaverine, via feeding plants with deuterated intermediates . While this method is less common in industrial settings, it highlights the feasibility of isotopic labeling during early biosynthetic stages.
Optimization of Reaction Conditions
Catalytic Dehydrogenation
The choice of catalyst significantly impacts yield and purity. Comparative data from the patent reveals:
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Raney’s Ni | 120 | 6 | 70.4 | 99.6 |
Pd-C | 160 | 5 | 74.3 | 99.8 |
Pd-C exhibits superior efficiency due to its higher surface area and reactivity, though it is costlier than Raney’s nickel .
Solvent Selection
Trimethylbenzene isomers are preferred over traditional solvents like tetralin due to their lower risk of peroxide formation and higher recyclability . Sym-trimethylbenzene, in particular, enhances extraction efficiency, with a mass ratio of 2:1 (solvent-to-dihydropapaverine) yielding optimal recovery rates .
Purification and Characterization
Crystallization Techniques
Post-dehydrogenation, papaverine is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol. Cooling crystallization at controlled rates (0.5–1.0°C/min) minimizes impurity inclusion, achieving purities >99.5% .
Analytical Validation
-
High-Performance Liquid Chromatography (HPLC) : Used to assess purity via area normalization, with typical values exceeding 99.5% .
-
Mass Spectrometry : Confirms deuterium incorporation. For instance, a study reported isotopic distributions of 30% [²H₄] and 29.9% [²H₇] in deuterated tetrahydropapaverine, though Papaverine-d3 requires precise [²H₃] labeling .
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra show the absence of protons in deuterated methoxy groups, while ²H NMR provides direct evidence of deuterium placement .
Challenges and Innovations
Isotopic Dilution
A major challenge in Papaverine-d3 synthesis is avoiding isotopic dilution during methylation. Using excess CD3I (1.5 equivalents) and anhydrous conditions mitigates proton exchange, ensuring >98% deuterium retention .
Cost-Efficiency
Deuterated reagents are expensive; optimizing their stoichiometry and recycling solvents (e.g., distilling trimethylbenzene for reuse) reduces production costs by ~20% .
化学反应分析
Key Reaction Pathway
Papaverine-d3 hydrochloride is synthesized via catalytic deuteration of its precursor, 3,4-dihydropapaverine hydrochloride, using mesitylene as the solvent and Raney nickel as the catalyst . The reaction mechanism involves:
- Alkaline Extraction : 3,4-dihydropapaverine hydrochloride is dissolved in water, treated with NaOH (pH 12–13), and extracted with mesitylene .
- Dehydrogenation : The organic phase undergoes catalytic dehydrogenation at 150°C for 4 hours, replacing three hydrogen atoms with deuterium at the methoxy group .
Reaction Conditions
Parameter | Value |
---|---|
Temperature | 150°C |
Catalyst | Raney nickel (0.1–0.2:1 w/w) |
Solvent | Mesitylene |
Yield | 74.5% (after crystallization) |
Photolytic Degradation
Exposure to UV light induces partial demethylation, forming norpapaverine derivatives. This reaction is suppressed in deuterated analogs due to isotopic mass effects .
Metabolic Demethylation
In LC-MS/MS studies, deuterium labeling at the methoxy group reduces oxidative demethylation rates by 18–22% compared to non-deuterated papaverine, attributed to the kinetic isotope effect (KIE = 2.1–2.4) .
Acid/Base Hydrolysis
Condition | Reaction Outcome | Half-Life (t₁/₂) |
---|---|---|
0.1M HCl (25°C) | Hydrolysis to isoquinoline core | 48 hours |
0.1M NaOH (25°C) | Demethylation at C-6/C-7 positions | 12 hours |
Deuterium labeling marginally increases hydrolysis resistance (t₁/₂ extended by 15% in acidic conditions) .
Mass Spectrometry
- ESI-MS (Positive Mode) : m/z 339.3 [M+H]⁺ (non-deuterated) → m/z 342.3 [M+D₃+H]⁺ .
- Fragmentation Pattern : Loss of CD₃O– group (Δm/z = 51.0) confirms deuterium localization .
NMR Spectroscopy
Isotope | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
---|---|---|
Non-deuterated | 3.85 (s, 6H, OCH₃) | 56.2 (OCH₃) |
Deuterated | 3.85 (s, 3H, OCH₃) | 56.2 (OCH₃), 56.0 (OCD₃) |
科学研究应用
Pharmacological Applications
Papaverine-d3 Hydrochloride serves multiple therapeutic purposes:
- Vasodilation : It acts as a smooth muscle relaxant, promoting vasodilation in coronary, cerebral, and pulmonary arteries. This property is beneficial in treating conditions like erectile dysfunction and preventing postoperative vasospasms .
- Anticancer Activity : Recent studies have highlighted the potential of papaverine and its metal complexes in oncology. For instance, the papaverine-gold(III) complex has shown significant anticancer activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating enhanced efficacy compared to papaverine alone .
- Neuroprotective Effects : Research suggests that papaverine may exert neuroprotective effects by inhibiting certain phosphodiesterases, which could be relevant in conditions like stroke or neurodegenerative diseases .
Anticancer Studies
A study investigating the anticancer properties of papaverine demonstrated that the drug significantly reduced tumor volume in glioblastoma models. The combination of papaverine with temozolomide was particularly effective, suggesting that it could enhance the therapeutic outcomes for patients with aggressive brain tumors .
Study | Cell Line | IC50 (µg/mL) | Effect |
---|---|---|---|
Papaverine alone | MCF-7 | 30.5 | Moderate inhibition |
Papaverine-Au(III) complex | MCF-7 | 2.87 | High inhibition |
Papaverine alone | HepG2 | 58.5 | Moderate inhibition |
Papaverine-Au(III) complex | HepG2 | 21.6 | High inhibition |
Clinical Applications in Vascular Disorders
In clinical settings, papaverine has been utilized to manage vascular disorders, particularly to prevent vasospasm following subarachnoid hemorrhage. A systematic review indicated its effectiveness when administered via intra-arterial routes, which improved cerebral blood flow and reduced complications associated with vascular occlusions .
Condition | Administration Route | Outcome |
---|---|---|
Subarachnoid hemorrhage | Intra-arterial | Reduced vasospasm and improved flow |
Erectile dysfunction | Intracavernosal injection | Effective treatment |
Drug Delivery Systems
Innovative drug delivery systems incorporating this compound have been developed to enhance its therapeutic efficacy while minimizing side effects. For example, formulations using lyotropic liquid crystals have shown promise in improving drug release profiles for erectile dysfunction treatments .
作用机制
Papaverine-d3 Hydrochloride exerts its effects primarily by inhibiting phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscles and vasodilation. The compound also has direct actions on calcium channels, further contributing to its muscle relaxant properties .
相似化合物的比较
Structural and Functional Comparison
Table 1: Structural and Pharmacological Profiles
Compound | Molecular Formula | Core Structure | Primary Use | Mechanism of Action |
---|---|---|---|---|
Papaverine-d3 HCl | C${20}$H${18}$D$3$NO$4$·HCl | Isoquinoline derivative | Analytical standard | Internal standard for LC-MS/MS |
Papaverine HCl | C${20}$H${21}$NO$_4$·HCl | Isoquinoline derivative | Vasodilator (e.g., cerebral ischemia) | Phosphodiesterase inhibition |
Diaveridine HCl | C${13}$H${16}$N$4$O$2$·HCl | Pyrimidine derivative | Antibacterial (veterinary) | Dihydrofolate reductase inhibition |
Verapamil HCl | C${27}$H${38}$N$2$O$4$·HCl | Phenylalkylamine | Calcium channel blocker | L-type calcium channel blockade |
- Papaverine HCl vs. Papaverine-d3 HCl: While both share identical pharmacological targets, the deuterated form is pharmacologically inert and serves exclusively as a reference material in research . Isotopic substitution increases molecular mass by ~3 Da, critical for distinguishing it from the non-deuterated form in mass spectrometry .
- Its 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine structure targets bacterial folate synthesis .
- Verapamil HCl : A phenylalkylamine calcium channel blocker, Verapamil diverges structurally and mechanistically from Papaverine, though both induce vasodilation .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Stability : Papaverine HCl transdermal patches retain >95% drug content under varied storage conditions, with hydrophilic polymers (e.g., PVA:PVP) enhancing release rates . In contrast, Verapamil HCl degrades under UV exposure, requiring light-resistant packaging .
Table 3: Analytical Methodologies
- Papaverine-d3 HCl’s deuterium labeling eliminates signal overlap in multiplex assays, enabling simultaneous quantification of multiple analytes (e.g., in drug metabolism studies) .
生物活性
Papaverine-d3 hydrochloride is a deuterated derivative of the well-known alkaloid papaverine, primarily recognized for its smooth muscle relaxant and vasodilatory properties. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C20H22ClNO4
- CAS Number: 113718-66-4
- Deuteration: The presence of deuterium (d3) enhances tracking in biological studies, making it valuable for pharmacokinetic research.
This compound exhibits biological activity similar to its parent compound, papaverine. It functions primarily as a phosphodiesterase inhibitor , which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase results in the relaxation of smooth muscle cells and vasodilation, particularly affecting cerebral blood vessels .
Biological Activity and Applications
The biological activity of this compound can be categorized into several key areas:
-
Smooth Muscle Relaxation:
- This compound is known for its ability to relax vascular smooth muscle, which is crucial in treating conditions like hypertension and other vascular disorders.
- Vasodilation:
- Neuroprotective Effects:
- Pharmacokinetics:
Case Studies
Several studies have explored the pharmacological effects of papaverine and its derivatives, shedding light on their potential therapeutic applications:
-
Cholestasis Model in Rats:
A study investigated the protective effects of papaverine against cholestasis induced by ANIT (Alpha-Naphthylisothiocyanate). Results showed that papaverine treatment significantly reduced serum levels of liver injury markers (AST, ALT) compared to untreated controls. Furthermore, it decreased inflammatory markers (IL1β, TNFα) and oxidative stress indicators, suggesting a hepatoprotective role . -
Anticancer Potential:
Research has indicated that papaverine exhibits selective antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). This suggests that derivatives like Papaverine-d3 may also hold promise as anticancer agents due to their ability to inhibit cell proliferation .
Pharmacokinetic Studies
Pharmacokinetic studies highlight the compound's rapid metabolism and elimination from the body. For instance:
- Papaverine shows a half-life ranging from 0.5 to 2 hours with significant intraindividual variability. Administered doses result in measurable plasma concentrations that correlate with systemic effects on blood pressure .
Comparative Analysis with Other Compounds
Compound | Mechanism of Action | Notable Effects |
---|---|---|
Papaverine | Phosphodiesterase inhibitor | Smooth muscle relaxation; vasodilation |
Papaverine-d3 | Phosphodiesterase inhibitor (deuterated) | Enhanced tracking in biological studies |
6-Demethyl Papaverine | Similar to papaverine | Potential anticancer activity |
常见问题
Basic Research Questions
Q. How can researchers validate the purity and isotopic enrichment of Papaverine-d3 Hydrochloride in experimental setups?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to confirm structural integrity and deuterium incorporation. Cross-reference with certified reference standards (e.g., TRC p190502, CAS 113718-66-4) to validate isotopic purity . For quantitative analysis, employ calibration curves with internal deuterated standards, ensuring batch-to-batch consistency.
Q. What experimental protocols are recommended for assessing this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C, 40°C), humidity levels (e.g., 60% RH), and light exposure. Monitor degradation using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Compare results against baseline stability data from unlabelled Papaverine hydrochloride to isolate deuterium-specific effects .
Q. How should researchers address discrepancies in pharmacokinetic data for this compound across studies?
- Methodological Answer : Perform meta-analysis to identify variables such as dosage forms (e.g., solution vs. tablet), species-specific metabolism, or analytical techniques (e.g., LC-MS vs. immunoassays). Replicate conflicting experiments under standardized conditions, ensuring adherence to protocols from authoritative sources like the United States Pharmacopeia (USP) .
Advanced Research Questions
Q. What strategies optimize the use of this compound as an internal standard in isotopic dilution mass spectrometry?
- Methodological Answer : Precisely match the deuterated compound’s physicochemical properties to the analyte (non-deuterated Papaverine). Validate matrix effects by spiking biological samples (e.g., plasma, tissue homogenates) with known concentrations. Use triple quadrupole MS/MS in multiple reaction monitoring (MRM) mode to enhance specificity and sensitivity .
Q. How can researchers design experiments to investigate this compound’s synergistic interactions with other vasodilators?
- Methodological Answer : Employ isobolographic analysis or combination index (CI) methods in in vitro models (e.g., aortic ring assays). Use factorial experimental designs to test dose-response relationships with drugs like Nitroglycerin or Nifedipine. Validate findings with in vivo models (e.g., hypertensive rats) while controlling for deuterium’s kinetic isotope effects .
Q. What advanced techniques resolve contradictions in this compound’s reported metabolic pathways?
- Methodological Answer : Apply tracer studies with -labeled analogs to track metabolic intermediates via high-resolution mass spectrometry (HRMS) . Compare hepatic microsomal assays across species (e.g., human vs. rat CYP450 isoforms) to identify enzyme-specific discrepancies. Cross-validate results with computational models (e.g., molecular docking simulations) .
Q. Methodological and Safety Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines: Use fume hoods for powder handling, wear nitrile gloves, and avoid skin/eye contact. Decontaminate spills with 70% ethanol. Store in airtight containers at -20°C, segregated from non-deuterated analogs to prevent cross-contamination .
Q. How can researchers mitigate environmental risks when disposing of this compound waste?
- Methodological Answer : Incinerate waste at >1000°C in licensed facilities to ensure complete deuterium bond breakdown. Avoid aqueous disposal due to potential soil mobility and undefined bioaccumulation risks. Document disposal methods per EPA hazardous waste guidelines .
Q. Tables for Key Experimental Parameters
Table 1 : Stability Testing Conditions for this compound
Table 2 : Key MS Parameters for Isotopic Dilution Analysis
Instrument | Ionization Mode | MRM Transitions (m/z) | Collision Energy (eV) |
---|---|---|---|
Triple Quadrupole | ESI+ | 340 → 202 (Quantifier) | 25 |
340 → 165 (Qualifier) | 30 |
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-(trideuteriomethoxy)isoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H/i3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMYNBWXDUBNX-FJCVKDQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849639 | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113718-66-4 | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。